molecular formula C23H30O4 B1142827 15α-Acetoxy-gestodene CAS No. 267650-77-1

15α-Acetoxy-gestodene

Cat. No.: B1142827
CAS No.: 267650-77-1
M. Wt: 370.5 g/mol
InChI Key: GZSAUEDPTSFXCG-GXYAOEHPSA-N
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Description

15α-Acetoxy-gestodene is a synthetic progestin, a derivative of the naturally occurring hormone progesterone. It is known for its potent progestogenic activity and is used in various medical applications, particularly in hormonal contraceptives.

Preparation Methods

The synthesis of 15α-Acetoxy-gestodene involves multiple stages. One common method includes the following steps :

    Stage 1: 15α-Acetoxy-18-methyl-4-estren-3,17-dion is reacted with hydrogen chloride and propylene glycol in 1,4-dioxane and 1,2-dimethoxyethane at -20°C for 4 hours.

    Stage 2: The product is then treated with toluene-4-sulfonic acid and trimethyl orthoformate in methanol at 20°C for 3 hours.

    Stage 3: Acetylene is introduced to the reaction mixture, followed by further stages to complete the synthesis.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

15α-Acetoxy-gestodene undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

15α-Acetoxy-gestodene has a wide range of scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of other steroidal compounds.

    Biology: It is studied for its effects on cellular processes and hormone regulation.

    Medicine: It is primarily used in hormonal contraceptives and has been investigated for its potential in treating hormone-related disorders.

    Industry: It is used in the production of pharmaceuticals and as a reference compound in analytical studies

Mechanism of Action

15α-Acetoxy-gestodene exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive functions and modulation of the menstrual cycle .

Comparison with Similar Compounds

15α-Acetoxy-gestodene is compared with other synthetic progestins like levonorgestrel and desogestrel. While all these compounds share similar progestogenic activities, this compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

  • Levonorgestrel
  • Desogestrel
  • Norgestimate

These compounds are also used in hormonal contraceptives but differ in their chemical structures and specific effects on the body.

Properties

CAS No.

267650-77-1

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,15S,17R)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate

InChI

InChI=1S/C23H30O4/c1-4-22-11-10-18-17-9-7-16(25)12-15(17)6-8-19(18)21(22)20(27-14(3)24)13-23(22,26)5-2/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22-,23-/m0/s1

InChI Key

GZSAUEDPTSFXCG-GXYAOEHPSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](C[C@]2(C#C)O)OC(=O)C)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1C(CC2(C#C)O)OC(=O)C)CCC4=CC(=O)CCC34

Synonyms

(15α,17α)-15-(Acetyloxy)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one

Origin of Product

United States

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